molecular formula C15H14N2O4S2 B2606312 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097920-49-3

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2606312
CAS No.: 2097920-49-3
M. Wt: 350.41
InChI Key: FJIKPRKNVYPGJW-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a central hydroxyethyl bridge linking furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) moieties, with a pyridine-3-sulfonamide group attached to the ethyl backbone. The compound’s hybrid aromatic systems (furan, thiophene, pyridine) may enhance binding interactions with biological targets, while the hydroxy group could influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-15(12-5-8-22-10-12,14-4-2-7-21-14)11-17-23(19,20)13-3-1-6-16-9-13/h1-10,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIKPRKNVYPGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethanol and 2-(thiophen-3-yl)ethanol. These intermediates can be synthesized through the reduction of the corresponding aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride.

The next step involves the formation of the sulfonamide linkage. This can be achieved by reacting the intermediate alcohols with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted furan and thiophene derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors on cell surfaces to trigger signaling cascades.

Comparison with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

The target compound shares structural motifs with other sulfonamide-based molecules:

  • 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (): This compound features a pyridine-sulfonamide core but substitutes the hydroxyethyl bridge with a benzimidazole-sulfonyl group. The trifluoroethoxy group may enhance metabolic stability compared to the furan/thiophene system in the target compound .
  • 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (): While lacking a hydroxyethyl bridge, this derivative includes a thiadiazole ring and ethylsulfonyl group.

Table 1: Comparison of Sulfonamide Derivatives

Compound Core Structure Key Substituents Potential Applications
Target Compound Pyridine-3-sulfonamide Furan, thiophene, hydroxyethyl Enzyme inhibition, drug design
Compound from Pyridine-sulfonamide Benzimidazole, trifluoroethoxy Antibacterial agents
Compound P2 () Pyridine-2-carboxamide Thiadiazole, ethylsulfonyl Anticancer, kinase inhibition

Hydroxyethyl-Bridged Compounds

The hydroxyethyl group in the target compound is a critical feature shared with:

  • 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide (): This analog replaces furan/thiophene with a phenyl group and adds a methylacetamide chain.
  • 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide (): The indole-3-ylidene moiety introduces planar aromaticity, which may enhance DNA intercalation compared to the non-planar thiophene/furan systems .

Table 2: Role of Hydroxyethyl Bridges

Compound Aromatic Systems Functional Groups Biological Implications
Target Compound Furan, thiophene Sulfonamide, hydroxyethyl Enhanced solubility and binding
Compound 15 () Indole, phenyl Acetamide, oxoindoline DNA/protein interaction
Compound MM0081.13 () Phenyl Methylacetamide, dihydroxyethyl CNS penetration

Furan/Thiophene-Containing Analogues

The furan and thiophene rings in the target compound are structurally analogous to:

  • N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (): This USP-standardized compound uses a dimethylamino-methylfuran group linked via a sulfanyl-ethyl bridge. The nitroacetamide group contrasts with the sulfonamide in the target compound, suggesting divergent reactivity profiles .
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (): The hydrazinyl-oxoethyl chain may confer chelation properties, unlike the hydroxyethyl group in the target compound .

Research Implications and Gaps

While the provided evidence highlights structural parallels, direct pharmacological or physicochemical data for the target compound are absent. Key research priorities include:

  • Synthesis Optimization : Leveraging methods from and for sulfonamide coupling and heterocyclic functionalization.
  • Biological Screening : Testing against enzyme targets (e.g., kinases, proteases) using protocols analogous to those in and .
  • Computational Modeling : Applying density-functional theory (as in ) to predict electronic properties and binding affinities .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H18N2O4S2
  • Molecular Weight : 402.48 g/mol

The structure features a hydroxyl group attached to a carbon chain linking the thiophene and furan rings, which are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and furan rings exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown promising results against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro evaluations have demonstrated that certain derivatives can significantly inhibit bacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for the most active derivatives in related studies . The compound's mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity.

Synergistic Effects

The compound has also been studied for its potential synergistic effects when combined with other antibiotics. For example, in studies involving ciprofloxacin and ketoconazole, the combination with certain derivatives resulted in reduced MIC values, enhancing their overall efficacy against resistant strains . This suggests that this compound could be a valuable candidate for developing combination therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Biofilm Disruption : Some derivatives demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating a potential role in preventing chronic infections associated with biofilms .

Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial activity of various derivatives found that specific compounds exhibited potent activity against gram-positive and gram-negative bacteria. The most active derivative had an MIC value significantly lower than standard antibiotics used as controls .

Study 2: Biofilm Formation Inhibition

Another research highlighted the ability of certain derivatives to inhibit biofilm formation effectively. This was measured through time-kill assays and biofilm mass quantification, showcasing a superior reduction compared to traditional antibiotics like ciprofloxacin .

Summary of Findings

AspectDetails
Chemical Structure C19H18N2O4S2
Molecular Weight 402.48 g/mol
Antimicrobial Activity Significant activity against Staphylococcus aureus and E. coli
MIC Values As low as 0.22 μg/mL for some derivatives
Synergistic Effects Enhanced efficacy when combined with ciprofloxacin and ketoconazole
Biofilm Inhibition Effective against biofilm formation in pathogenic bacteria

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